5-HT2A Selectivity Over 5-HT2C Receptors
A specific urea derivative synthesized from Benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)- (compound BDBM50324543) shows high affinity and significant selectivity for the 5-HT2A receptor over the 5-HT2C receptor. This contrasts with compounds built on other aniline-pyrazole scaffolds, where this selectivity profile is not observed, highlighting the critical nature of the 4-chloro-5-(3-aminophenyl) substitution pattern. [1]
| Evidence Dimension | Binding Affinity (Ki) and Selectivity |
|---|---|
| Target Compound Data | Derivative of Benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-: Ki(5-HT2A) = 155 nM |
| Comparator Or Baseline | The same derivative vs. the 5-HT2C receptor: Ki(5-HT2C) > 10,000 nM |
| Quantified Difference | >64-fold selectivity for 5-HT2A over 5-HT2C |
| Conditions | Displacement of [125I]DOI from human recombinant 5-HT2A and 5-HT2C receptors expressed in HEK293 cells. |
Why This Matters
This selectivity profile is a key differentiator for programs requiring specific 5-HT2A modulation without 5-HT2C cross-reactivity, directly increasing the procurement value of this specific scaffold.
- [1] BindingDB. (2011). Entry BDBM50324543. N-[3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]-4-(4-fluorophenethyl)piperazine-1-carboxamide. ChEMBL1215725. View Source
